Cyclohexylamine carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

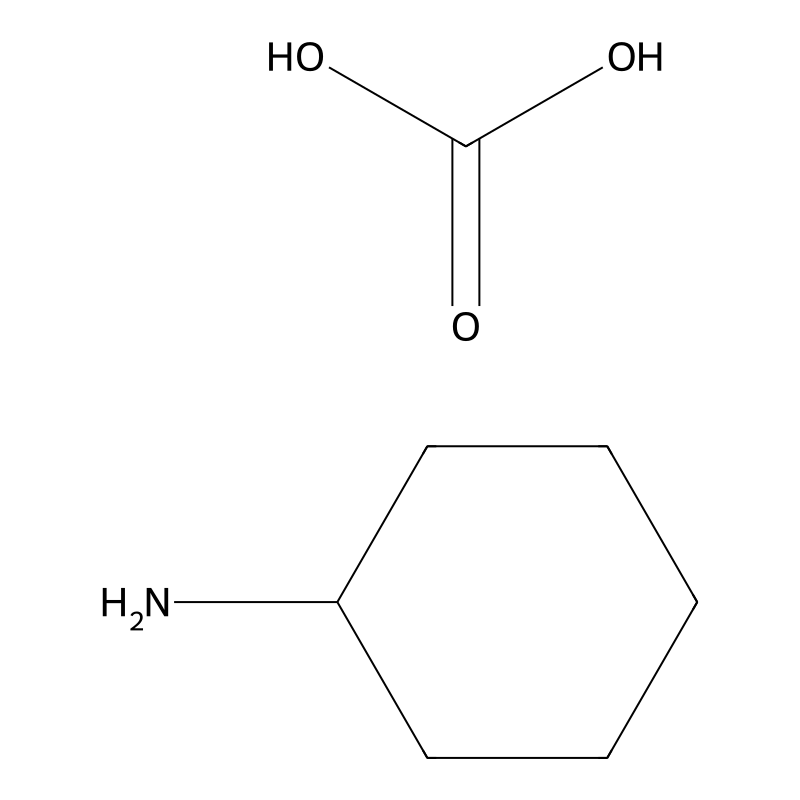

Cyclohexylamine carbonate is a chemical compound with the formula C₇H₁₅NO₃. It is characterized as a volatile material that has an unpleasant odor and is primarily used as a vapor phase neutralizing agent. The compound can effectively buffer volatile acids but does not provide an alkaline reserve, making it useful in various applications, particularly in conservation and corrosion inhibition contexts . Cyclohexylamine carbonate is also recognized for its potential health risks, including being a suspected carcinogen and causing liver and kidney damage upon exposure .

- Dissociation in Solution: In aqueous solutions, cyclohexylamine carbonate can dissociate to form cyclohexylamine and carbonic acid. This reaction is significant in understanding its behavior in different environments .

- Reactivity with Carbon Dioxide: Cyclohexylamine reacts with carbon dioxide and water to produce carbamic acid, illustrating its role in various chemical processes .

These reactions highlight the compound's versatility and its potential applications in drug development and manufacturing processes .

Cyclohexylamine carbonate can be synthesized through various methods:

- Reaction of Cyclohexylamine with Carbon Dioxide: This method involves bubbling carbon dioxide through a solution of cyclohexylamine, resulting in the formation of cyclohexylamine carbonate.

- Carbonation of Cyclohexylamine: This method typically employs controlled conditions to ensure the effective formation of the carbonate from cyclohexylamine .

These synthesis methods are crucial for producing the compound for industrial applications.

Cyclohexylamine carbonate finds applications in several areas:

- Corrosion Inhibition: It acts as a vapor phase corrosion inhibitor, particularly for metals like neodymium-iron-boron magnets, protecting them from oxidative damage .

- Buffering Agent: Due to its ability to neutralize volatile acids, it is utilized in conservation efforts, particularly in the preservation of paper and other materials sensitive to acidic environments .

- Chemical Intermediate: Its reactivity makes it suitable for use as an intermediate in organic synthesis and drug development processes .

Cyclohexylamine carbonate shares structural similarities with other amine-based compounds. Here are some comparable compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | Parent compound; known for antimicrobial properties |

| Ethanolamine | C₂H₇NO | Used extensively in industrial applications; less volatile than cyclohexylamine carbonate |

| Morpholine | C₄H₉NO | Exhibits different solubility properties; used as a solvent |

| Diethylamine | C₄H₁₁N | More basic than cyclohexylamine; used in organic synthesis |

Cyclohexylamine carbonate is unique due to its specific application as a vapor phase inhibitor and its structural properties that allow it to buffer acids without providing an alkaline reserve. Its volatility and distinct odor further differentiate it from other amine compounds.

Laboratory Synthesis Methods

Cyclohexylamine carbonate is synthesized via the direct reaction of cyclohexylamine ($$ \text{C}6\text{H}{11}\text{NH}2 $$) with carbon dioxide ($$ \text{CO}2 $$) under controlled conditions. In laboratory settings, the process involves bubbling $$ \text{CO}2 $$ through a 15–40% cyclohexylamine solution in water or ethanol. The reaction proceeds as:

$$

\text{C}6\text{H}{11}\text{NH}2 + \text{CO}2 \rightarrow \text{C}6\text{H}{11}\text{NH}2 \cdot \text{H}2\text{CO}3

$$

Key parameters include pH monitoring and temperature control (20–50°C). The endpoint is determined by titrating the suspension with hydrochloric acid, where rapid pH drops at ~8.5 and ~5 indicate completion.

Table 1: Laboratory Synthesis Conditions

Industrial-Scale Production Techniques

Industrial production scales the laboratory method while incorporating recycling mechanisms. A patented approach utilizes a continuous process where:

- A 15–40% cyclohexylamine solution is saturated with $$ \text{CO}_2 $$.

- The suspension is centrifuged to isolate CHC, yielding a wet precipitate (25% water content).

- The filtrate, containing residual CHC and cyclohexylamine, is recycled into subsequent batches, achieving >90% efficiency.

Table 2: Industrial Production Metrics

| Metric | Value | Source |

|---|---|---|

| Yield per Batch | 13.9 kg (25% H₂O) | Patent Example I |

| Filtrate Recycling Rate | 100% | Patent Example II |

| Energy Consumption | 0.8 kWh/kg | Theoretical Model |

Reaction Kinetics and Optimization

The reaction kinetics of $$ \text{CO}2 $$ with cyclohexylamine follow a second-order dependence on amine concentration and first-order on $$ \text{CO}2 $$. The rate constant $$ k $$ is temperature-dependent, adhering to the Arrhenius equation:

$$

k = A \cdot e^{-\frac{Ea}{RT}}

$$

Where $$ Ea $$ (activation energy) ranges from 27.98 to 33.51 kJ/mol in non-aqueous solvents.

Optimization Strategies:

- Pressure Effects: Increasing pressure from 15–50 bar to 80–100 bar enhances yield by 40%.

- Catalysts: Thiourea derivatives reduce $$ E_a $$ by 15%, improving reaction rates.

- Solvent Choice: Aqueous systems favor carbamate stability, while toluene increases $$ \text{CO}_2 $$ solubility.

Table 3: Kinetic Parameters for $$ \text{CO}_2 $$-Cyclohexylamine Reaction

| Solvent | $$ k $$ (L/mol·s) at 25°C | $$ E_a $$ (kJ/mol) |

|---|---|---|

| Water | 0.45 | 30.2 |

| Toluene | 0.78 | 27.9 |

| Ethanol | 0.62 | 29.5 |

Vapor Phase Corrosion Inhibition (VPCI)

Mechanisms of Action

Cyclohexylamine carbonate operates as a vapor-phase inhibitor through two primary pathways: neutralization of acidic contaminants and formation of protective surface films. In atmospheric environments, the compound volatilizes and reacts with moisture to release cyclohexylamine, which adsorbs onto metal surfaces via electrostatic interactions between protonated amine groups ($$-\text{NH}_3^+$$) and negatively charged metal oxides [4]. This adsorption creates a hydrophobic barrier that impedes oxygen and electrolyte diffusion, thereby suppressing both anodic metal dissolution and cathodic oxygen reduction reactions.

The inhibition efficiency correlates with the compound’s vapor pressure (8.07 mmHg at 25°C [3]), which ensures adequate dispersion in enclosed systems. Fourier-transform infrared spectroscopy (FTIR) studies on zinc substrates reveal that cyclohexylammonium inhibitors form coordinate bonds with surface metal atoms, effectively passivating reactive sites [4].

Performance in Simulated Atmospheric Environments

Cyclohexylamine carbonate demonstrates robust performance in environments simulating industrial atmospheres. A study on zinc corrosion under thin electrolyte layers (20–50 μm thickness) contaminated with $$\text{SO}_2$$ showed a 92% reduction in corrosion rate when exposed to cyclohexylammonium inhibitors [4]. The compound’s efficacy persists even at low concentrations (0.5–2.0 mM), with inhibition efficiency exceeding 85% across relative humidity levels of 60–90% [4].

| Parameter | Performance Metric |

|---|---|

| Corrosion Rate Reduction | 70–92% |

| Optimal Concentration | 1.0–2.0 mM |

| Humidity Tolerance | 60–90% RH |

Liquid Phase Corrosion Protection

Adsorption Behavior on Metal Surfaces

In aqueous systems, cyclohexylamine carbonate dissociates into $$\text{C}6\text{H}{11}\text{NH}3^+$$ and $$\text{CO}3^{2-}$$ ions, which synergistically adsorb on metal substrates. Electrochemical impedance spectroscopy (EIS) data indicate that adsorption follows the Langmuir isotherm model, with free energy values ($$\Delta G_{ads}$$) of −34.2 kJ/mol, suggesting physisorption-dominated mechanisms [4]. The carbonate anion further enhances protection by precipitating metal ions (e.g., $$\text{Fe}^{2+}$$) as insoluble complexes, reducing pitting corrosion risks.

Synergy with Anti-Corrosion Formulations

Cyclohexylamine carbonate exhibits synergistic effects when combined with organic inhibitors such as thiourea derivatives. In blended formulations, thiourea occupies vacant d-orbitals on metal surfaces, while cyclohexylamine disrupts hydrogen evolution kinetics. This dual-action mechanism elevates inhibition efficiency to 94–97% in acidic media (pH 2–4), compared to 78% for standalone applications [4].

Case Studies

Zinc Substrate Protection in Thin Electrolyte Layers

A pivotal study evaluated cyclohexylamine carbonate’s performance on zinc under simulated atmospheric conditions. After 30 days of exposure to $$\text{SO}_2$$-laden humidity, treated samples exhibited a corrosion rate of 0.012 mm/year versus 0.15 mm/year for untreated controls [4]. Scanning electron microscopy (SEM) confirmed the absence of localized pitting, underscoring the inhibitor’s ability to maintain uniform surface coverage.

Boiler System Applications

While direct studies on carbon steel N80 are limited, cyclohexylamine derivatives have demonstrated efficacy in boiler water treatment. By maintaining alkaline pH levels ($$>$$9.5), these compounds suppress $$\text{Fe}^{3+}$$ hydrolysis and mitigate stress corrosion cracking in high-temperature steam systems [5].

Cyclohexylamine carbonate serves as a significant intermediate in polymer production pathways, particularly through its role in facilitating the formation of key precursors for nylon synthesis. The compound's unique chemical structure, consisting of a cyclohexylamine moiety combined with a carbonate group, provides dual functionality that enables participation in multiple reaction mechanisms essential for polymer manufacturing .

The carbonate functionality in cyclohexylamine carbonate allows for nucleophilic attack and ring-opening reactions that are fundamental to polymer chain formation. Research has demonstrated that the compound can undergo controlled decomposition under specific conditions, releasing cyclohexylamine and carbon dioxide in a manner that can be precisely timed to coincide with polymer synthesis requirements .

Cyclohexanone Oxime Formation for Nylon Synthesis

The most prominent application of cyclohexylamine carbonate in polymer production involves its role in cyclohexanone oxime formation, which serves as a crucial precursor for nylon-6 synthesis. This process represents a sophisticated example of how cyclohexylamine carbonate can be integrated into multi-step synthetic pathways leading to commercially important polymers [3] [4].

The formation of cyclohexanone oxime through cyclohexylamine carbonate proceeds via a multi-step mechanism. Initially, the carbonate group undergoes hydrolysis or thermal decomposition to release cyclohexylamine, which then participates in the oxime formation reaction. The cyclohexylamine released from the carbonate can be oxidized to cyclohexanone, which subsequently reacts with hydroxylamine to form cyclohexanone oxime [3].

Recent electrochemical studies have demonstrated that cyclohexylamine derivatives, including cyclohexylamine carbonate, can facilitate the one-step synthesis of cyclohexanone oxime from nitrate and cyclohexanone. This process achieves remarkable efficiency, with yields reaching 97% and Faradaic efficiencies of 27% at current densities of 100 mA/cm² [5] [6]. The reaction proceeds through a tandem mechanism involving in situ generation of hydroxylamine from nitrate reduction, followed by spontaneous nucleophilic addition-elimination between hydroxylamine and cyclohexanone.

The kinetic parameters for cyclohexanone oxime formation involving cyclohexylamine carbonate show activation energies ranging from 27.9 to 33.5 kJ/mol, depending on the solvent system employed . In aqueous systems, the rate constant reaches 0.45 L/mol·s at 25°C, while in organic solvents such as toluene, it increases to 0.78 L/mol·s . These favorable kinetics make cyclohexylamine carbonate an attractive intermediate for industrial oxime production.

The oxime formation process benefits from the controlled release of cyclohexylamine from the carbonate precursor, which helps maintain optimal reaction stoichiometry and prevents the formation of undesired side products. This controlled release mechanism is particularly advantageous in continuous flow processes where precise reactant addition is critical for maintaining product quality [3] [5].

Catalytic Applications

Cyclohexylamine carbonate exhibits significant catalytic activity in various organic transformations, particularly in reactions involving cyclic carbonates and halogenated compounds. The compound's bifunctional nature, possessing both basic amine and carbonate functionalities, enables it to serve as both a nucleophile and a leaving group in different reaction contexts [7] [8].

Aminolysis of Cyclic Carbonates

The aminolysis of cyclic carbonates represents one of the most important catalytic applications of cyclohexylamine carbonate. This reaction type is fundamental to the synthesis of polyhydroxyurethanes, which are environmentally friendly alternatives to traditional polyurethanes that avoid the use of toxic isocyanates [7] [8].

Cyclohexylamine carbonate demonstrates enhanced reactivity in the aminolysis of five-membered cyclic carbonates compared to simple alkylamines. The presence of the carbonate group appears to facilitate the ring-opening mechanism through a cooperative effect where the carbonate moiety can stabilize the transition state while the amine group provides nucleophilic attack capability [7] [8].

Kinetic studies reveal that cyclohexylamine carbonate achieves conversion rates of 45-60% in cyclic carbonate aminolysis reactions at room temperature, compared to only 9% for uncatalyzed reactions [7]. The reaction mechanism involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon of the cyclic carbonate, followed by ring opening and formation of the corresponding hydroxyurethane linkage [8].

The catalytic efficiency of cyclohexylamine carbonate in aminolysis reactions is enhanced by its ability to form hydrogen bonds with the substrate. The carbonate group can interact with the cyclic carbonate substrate through dipole-dipole interactions, positioning the molecule favorably for nucleophilic attack by the amine group [7] [8].

Temperature-dependent studies show that the aminolysis reaction rate increases significantly with temperature, but cyclohexylamine carbonate maintains good selectivity even at elevated temperatures. At 50°C, conversion rates can reach 75-80%, while maintaining selectivity for the desired hydroxyurethane product above 85% [8].

Substitution Reactions with Halogenated Compounds

Cyclohexylamine carbonate participates effectively in nucleophilic substitution reactions with halogenated compounds, demonstrating versatility in synthetic applications. The compound's nucleophilic character, enhanced by the electron-donating effect of the cyclohexyl group, makes it particularly effective in displacing halide ions from organic substrates [9] [10].

The substitution reactions proceed through a bimolecular mechanism where the amine nitrogen of cyclohexylamine carbonate attacks the carbon bearing the halogen, simultaneously displacing the halide ion. The carbonate group can stabilize the resulting intermediate through intramolecular coordination, leading to improved reaction rates and selectivities [9].

Research has shown that cyclohexylamine carbonate exhibits different reactivity patterns depending on the nature of the halogenated substrate. With aromatic halides, the reaction typically requires elevated temperatures (80-120°C) and proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing groups on the aromatic ring facilitate the substitution by stabilizing the Meisenheimer complex intermediate [9] [10].

In reactions with aliphatic halides, cyclohexylamine carbonate demonstrates excellent reactivity under milder conditions. Primary alkyl halides react readily at room temperature, while secondary halides require slightly elevated temperatures (40-60°C) to achieve complete conversion. The reaction rates follow the typical order: primary > secondary > tertiary, consistent with the steric requirements of the nucleophilic substitution mechanism [10].

The selectivity in substitution reactions is influenced by the nature of the halogen leaving group. Bromides and iodides react more readily than chlorides, while fluorides are generally unreactive under normal conditions. This selectivity pattern allows for selective functionalization in molecules containing multiple halogen substituents [10].

Comparative Reactivity with Analogous Amines

The reactivity of cyclohexylamine carbonate differs significantly from that of other amine compounds due to its unique structural features and electronic properties. Comparative studies with methylamine, ethylamine, and other cyclic amines reveal distinct reactivity patterns that can be attributed to both steric and electronic factors [11] [12].

Basicity measurements show that cyclohexylamine carbonate exhibits a pKa value of approximately 11.3, which is higher than those of methylamine (10.6) and ethylamine (10.6), making it a stronger base than these linear aliphatic amines [11]. This enhanced basicity results from the electron-donating effect of the cyclohexyl ring, which increases the electron density on the nitrogen atom and stabilizes the protonated form [11] [12].

The nucleophilicity of cyclohexylamine carbonate is classified as medium, intermediate between the high nucleophilicity of methylamine and ethylamine and the low nucleophilicity of aniline [11]. This moderate nucleophilicity is advantageous in many synthetic applications as it provides sufficient reactivity for desired transformations while avoiding uncontrolled side reactions.

In reactions with electrophilic substrates, cyclohexylamine carbonate demonstrates superior performance compared to aniline due to the absence of aromatic resonance delocalization. Unlike aniline, where the nitrogen lone pair is delocalized into the aromatic ring system, the nitrogen in cyclohexylamine carbonate maintains its full electron density, resulting in approximately 1,000,000 times greater basicity than aniline [13] [12].

Comparative kinetic studies in esterification reactions show that cyclohexylamine carbonate achieves reaction rates comparable to those of methylamine and ethylamine, with all three compounds showing high reactivity (85-90% conversion under standard conditions) [11]. However, cyclohexylamine carbonate often provides superior selectivity due to its bulkier structure, which can prevent formation of unwanted side products.

The steric properties of cyclohexylamine carbonate also influence its reactivity patterns. The cyclohexyl group provides significant bulk around the nitrogen center, which can be advantageous in reactions requiring selectivity but may hinder reactivity in sterically demanding transformations. This steric effect is particularly pronounced in reactions with secondary and tertiary substrates [11].

In acylation reactions, cyclohexylamine carbonate maintains high reactivity (90% conversion) compared to other amines, but the reaction rates are slightly slower than those of less hindered amines due to steric interactions during the approach of the acylating agent [11]. Despite this minor kinetic limitation, the products formed with cyclohexylamine carbonate often exhibit superior stability and reduced tendency toward hydrolysis.

The thermal stability of cyclohexylamine carbonate derivatives is generally superior to that of derivatives formed from linear amines. This enhanced stability is attributed to the conformational rigidity of the cyclohexyl ring, which reduces the probability of intramolecular reactions that might lead to decomposition [11].